Diethyl 2-methylidenepentanedioate
Overview
Description
Diethyl 2-methylidenepentanedioate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a diester of 2-methylidenepentanedioic acid and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methylidenepentanedioate can be synthesized through the alkylation of ethyl malonate with methyl iodide, methyl bromide, or methyl sulfate . The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylidenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, ethers.
Scientific Research Applications
Diethyl 2-methylidenepentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-methylidenepentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in organic synthesis.
Diethyl fumarate: A diester of fumaric acid, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
Diethyl 2-methylidenepentanedioate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methylidene group provides additional reactivity compared to other similar diesters, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
diethyl 2-methylidenepentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQFUQJVLRILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480173 | |
Record name | Pentanedioic acid, 2-methylene-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-43-2 | |
Record name | Pentanedioic acid, 2-methylene-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diethyl 2-methylidenepentanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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